N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of methanesulfonamides and features a quinoxaline moiety, which is a fused heterocyclic structure containing nitrogen atoms[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ...
Mechanism of Action
Mode of Action
BAS 08978818 has been studied for its adsorption characteristics and inhibition of mild steel corrosion in 1 M HCl medium . The compound forms a pseudo-capacitive protective film on the mild steel surface, protecting the steel from direct acid attack . The inhibitors adsorb on mild steel in 1 M HCl via competitive physisorption and chemisorption mechanisms .
Biochemical Pathways
The compound’s interaction with mild steel in solution to form fe-inhibitor complexes has been confirmed .
Result of Action
The result of BAS 08978818’s action is the formation of a protective film on the mild steel surface, which inhibits corrosion . Scanning electron microscope (SEM) images have confirmed the protective efficacy of the compound on mild steel in an acidic environment .
Action Environment
The action of BAS 08978818 is influenced by the environment in which it is used. For instance, in a 1 M HCl medium, the compound exhibits corrosion inhibition properties . The compound’s efficacy may vary in different environmental conditions, suggesting that factors such as pH, temperature, and concentration could influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diaminobenzene with 1,4-benzenedicarboxylic acid[_{{{CITATION{{{1{Adsorption and corrosion inhibition properties of N-{n-[1-R-5 ](https://pubsrscorg/en/content/articlelanding/2016/ra/c6ra11373g){{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding quinoxaline derivatives.
Reduction: Reduction products may include various amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular components.
Industry: Utilized in the development of corrosion inhibitors, as it has shown efficacy in protecting metals from corrosion in acidic environments[_{{{CITATION{{{_1{Adsorption and corrosion inhibition properties of N-{n-1-R-5 ....
Comparison with Similar Compounds
Quinoxaline derivatives
Methanesulfonamides with varying substituents
Other pyrazolyl-phenyl compounds
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Properties
IUPAC Name |
N-[4-(2-propanoyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-3-21(27)26-20(15-6-9-17-19(12-15)23-11-10-22-17)13-18(24-26)14-4-7-16(8-5-14)25-30(2,28)29/h4-12,20,25H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPDKFIVMKTJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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